(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a trifluoromethyl group, a methoxyimino group, and a diazaspirooctane core, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazaspirooctane core: This can be achieved through the rearrangement of azabicyclo derivatives under specific conditions, such as Mitsunobu conditions or using sulfonyl chloride and a base.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents under controlled conditions.
Addition of the methoxyimino group: This can be done through the reaction of the intermediate compound with methoxyamine under suitable conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl and methoxyimino groups can participate in substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and the diazaspirooctane core play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are also studied for their pharmacological potential.
Thiazole derivatives: These compounds contain a different heterocyclic core but are also known for their broad applications in medicinal chemistry.
Pyrazolo derivatives: These compounds have a different core structure but are similarly explored for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12F3N3O2 |
---|---|
Molekulargewicht |
251.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[(5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C9H12F3N3O2/c1-17-14-6-2-13-3-8(6)4-15(5-8)7(16)9(10,11)12/h13H,2-5H2,1H3/b14-6+ |
InChI-Schlüssel |
YJKKLZAXLFYMKR-MKMNVTDBSA-N |
Isomerische SMILES |
CO/N=C/1\CNCC12CN(C2)C(=O)C(F)(F)F |
Kanonische SMILES |
CON=C1CNCC12CN(C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.